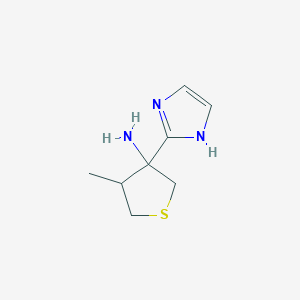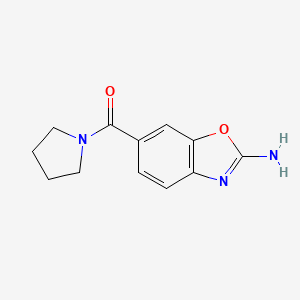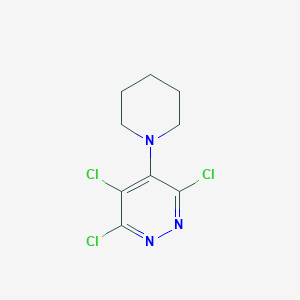
4-(2-Amino-1H-imidazol-1-yl)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-1H-imidazol-1-yl)butanenitrile is a chemical compound with the molecular formula C7H10N4. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1H-imidazol-1-yl)butanenitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
4-(2-Amino-1H-imidazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the nitrile group to form primary amines.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole derivatives with higher oxidation states.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
4-(2-Amino-1H-imidazol-1-yl)butanenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex imidazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its imidazole core, which is present in many biologically active molecules.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 4-(2-Amino-1H-imidazol-1-yl)butanenitrile is not well-documented. imidazole derivatives generally exert their effects by interacting with various molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing biological pathways and molecular interactions .
類似化合物との比較
Similar Compounds
Imidazole: The parent compound, known for its wide range of biological activities.
Histidine: An amino acid containing an imidazole ring, essential for protein structure and function.
Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.
Uniqueness
4-(2-Amino-1H-imidazol-1-yl)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H10N4 |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
4-(2-aminoimidazol-1-yl)butanenitrile |
InChI |
InChI=1S/C7H10N4/c8-3-1-2-5-11-6-4-10-7(11)9/h4,6H,1-2,5H2,(H2,9,10) |
InChIキー |
AIYDYBVKYKZQJV-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=N1)N)CCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


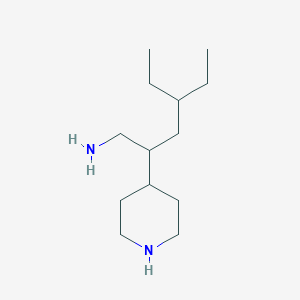

![1-Cyclobutyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B13181346.png)
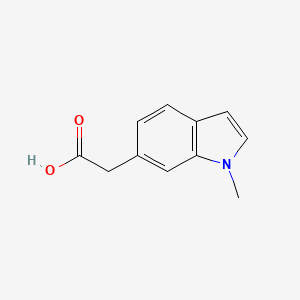
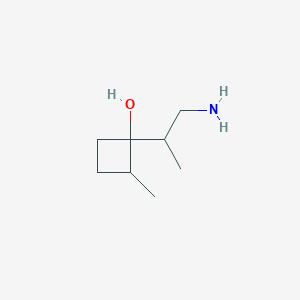
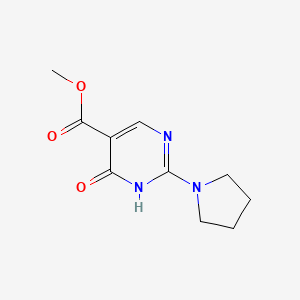

![tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13181375.png)
